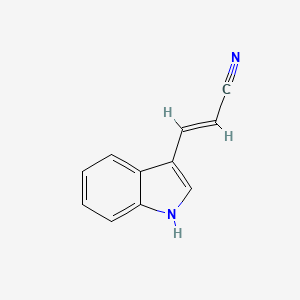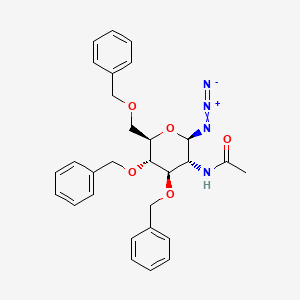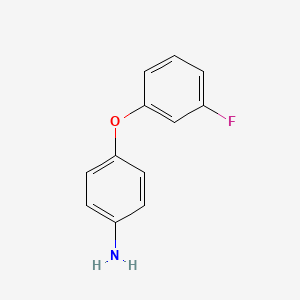
(E)-3-(1H-Indol-3-yl)acrylonitrile
Übersicht
Beschreibung
(E)-3-(1H-Indol-3-yl)acrylonitrile is a compound that belongs to the family of heteroaryl-acrylonitrile derivatives. These compounds are known for their broad spectrum of biological uses, which necessitates the development of simple methods for their synthesis and diversification. The compound features an indole moiety, which is a common structure in many natural products and pharmaceuticals, and an acrylonitrile group, which is a versatile functional group in organic synthesis.
Synthesis Analysis
The synthesis of (E)-3-(1H-Indol-3-yl)acrylonitrile derivatives has been reported using microwave-assisted Knoevenagel condensation. This method involves reacting 3-(cyanoacetyl)indole with various heteroaryl-aldehydes under microwave irradiation at 300 W and 100°C. The process yields a series of new derivatives with variable yields ranging from 30 to 94% and reaction times between 8 to 90 minutes . Another synthesis route involves the reaction of diethylphthalate with ethyl cyanohydrazide, followed by Knoevenagel condensation with indole-3-aldehyde and subsequent alkylation to form the desired acrylonitrile derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, has been characterized by crystal studies. It crystallizes in the orthorhombic system with a space group Pna21, and the dihedral angle between the indole mean plane and the 4-F-phenyl ring is 111.5 (3)°. This provides insight into the spatial arrangement of substituents around the indole core, which is relevant for understanding the structure-activity relationships of these compounds .
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be demonstrated by their interaction with amines. For instance, a benzene solution of a bis(pentafluorophenyl) acrylonitrile derivative changes color to brilliant red upon the addition of aliphatic amines. This color change is attributed to ion-pair formations between the acrylonitrile derivative and the amines through proton transfer reactions. The structural requirements of the amines for this reaction have been studied, indicating the importance of the acrylonitrile group in such chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of heteroaryl-acrylonitrile derivatives are characterized using various physicoanalytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray mass spectrometry. These techniques provide detailed information about the functional groups present, the purity of the compounds, and their molecular weights, which are essential for confirming the identity and quality of the synthesized molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
(E)-3-(1H-Indol-3-yl)acrylonitrile and its derivatives have been the subject of various synthesis methods. One such method involves microwave-assisted Knoevenagel Condensation, which has been used to synthesize a series of new (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles. This process is significant due to the biological importance of heteroaryl-acrylonitrile derivatives and the necessity for simple methods to synthesize and diversify this family of compounds (Treuer, De-la-Torre, & Gutiérrez, 2017).
Chemical Characterization
The chemical characterization of these compounds is vital for understanding their properties and potential applications. For example, the characterization of (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile and its derivatives has been conducted using techniques like 1H/13C NMR spectral data and X-ray crystal structures (Sonar, Parkin, & Crooks, 2005).
Green Chemistry Approaches
L-Proline-catalyzed Knoevenagel Condensation represents a green chemistry approach to synthesize these compounds. This method is eco-friendly and utilizes ethanol medium, which aligns with sustainable chemistry practices (Venkatanarayana & Dubey, 2012).
Structural and Molecular Studies
The study of the molecular and structural aspects of these compounds is also a significant area of research. This includes the investigation of their crystal structures and molecular geometries, as demonstrated in studies like the one on (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Penthala, Parkin, & Crooks, 2012).
Novel Synthesis Techniques
Innovative synthesis techniques, such as [Bmim]OH mediated synthesis, have been developed for 3-(1H-Indol-3-Yl)Acrylonitrile derivatives. Such methods contribute to expanding the range and efficiency of synthesizing these compounds (Kesari & Kankala, 2019).
Biological Applications
While avoiding specifics about drug use and side effects, it's important to note that these compounds have been explored for their potential biological applications. For example, certain derivatives have been identified as possessing cytotoxic properties, which could be relevant in pharmacological contexts (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).
Wirkmechanismus
Target of Action
It’s known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that rhodium (iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed c–h functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .
Result of Action
The compound’s interaction with its targets can potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (E)-3-(1H-Indol-3-yl)acrylonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
(E)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCABHQDRZQIOP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1H-Indol-3-yl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a green method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles?
A: A recent study describes an environmentally friendly method for synthesizing (E)-3-(1H-Indol-3-yl)acrylonitriles using L-proline as a catalyst [, ]. This method involves a two-step process:
Q2: Why is L-proline considered a green catalyst in this synthesis?
A: L-proline offers several advantages that classify it as a green catalyst for this reaction [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)

